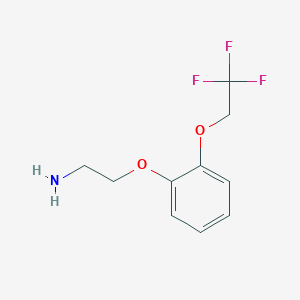

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine

Übersicht

Beschreibung

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a chemical compound with the molecular formula C10H12F3NO2. It is known for its role as an intermediate in the synthesis of silodosin, an α1a-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia . The compound is characterized by the presence of trifluoroethoxy and phenoxy groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine typically involves the reaction of 2-nitrochlorobenzene with 2,2,2-trifluoroethanol under basic conditions to form 2-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced to 2-(2,2,2-trifluoroethoxy)aniline, which undergoes further reaction with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Treatment of Benign Prostatic Hyperplasia (BPH)

The primary application of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is as an α1-adrenoceptor antagonist. This mechanism is crucial for alleviating urinary symptoms associated with BPH by relaxing smooth muscle in the bladder neck and prostate. Research indicates that FT-90054 selectively targets the α1A subtype of adrenoceptors, which enhances its therapeutic efficacy while minimizing side effects related to blood pressure regulation.

Case Study: Efficacy in BPH

- Study Findings : Clinical studies have shown that FT-90054 significantly improves urinary flow rates and decreases residual urine volume in men with BPH. Further investigations are ongoing to compare its effectiveness with existing treatments such as tamsulosin and silodosin .

Synthesis of Silodosin

FT-90054 serves as an intermediate in the synthesis of silodosin, a medication specifically designed for treating BPH. The compound's unique structure allows for modifications that enhance pharmacological properties, making it a valuable tool in drug development .

Synthetic Routes

Several synthetic pathways have been developed for producing this compound. These methods focus on improving yield and purity while utilizing cost-effective starting materials:

| Synthetic Method | Starting Materials | Yield | Notes |

|---|---|---|---|

| Method A | Pyrocatechol, Aluminium Chloride | High | Improved commercial viability |

| Method B | Trifluoroethanol derivatives | Moderate | Suitable for large-scale production |

Potential Applications Beyond BPH

While the primary focus has been on BPH treatment, there are indications that this compound may have broader applications:

Wirkmechanismus

The mechanism of action of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is primarily related to its role as an intermediate in the synthesis of silodosin. Silodosin exerts its effects by selectively binding to α1a-adrenoceptors in the prostate, leading to relaxation of smooth muscle and improved urinary flow. The trifluoroethoxy and phenoxy groups in the compound contribute to its binding affinity and selectivity for these receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,2,2-Trifluoroethoxy)phenylboronic acid: This compound shares the trifluoroethoxy group and is used in similar synthetic applications.

2-(2,2,2-Trifluoroethoxy)phenol: Another related compound, used in the preparation of phenyl acetate derivatives with sedative effects.

Uniqueness

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is unique due to its dual functional groups (trifluoroethoxy and phenoxy) and its role as a key intermediate in the synthesis of silodosin. Its specific structure allows for selective binding to α1a-adrenoceptors, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, also known as 2-(2-(trifluoroethoxy)phenoxy)ethylamine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an α1-adrenoceptor antagonist. This article delves into its biological activity, mechanisms of action, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3ClN, with a molecular weight of approximately 235.203 g/mol. The trifluoroethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H12F3ClN |

| Molecular Weight | 235.203 g/mol |

| Functional Groups | Amino, Ether, Phenolic |

| Solubility | Lipophilic |

The primary mechanism of action for this compound involves its selective antagonism of the α1-adrenoceptors, specifically the α1A subtype. This selectivity is critical in minimizing adverse effects associated with non-selective adrenergic antagonists. The compound's trifluoroethoxy group enhances its binding affinity to these receptors, facilitating smoother muscle relaxation in the bladder neck and prostate, which is beneficial for treating conditions like benign prostatic hyperplasia (BPH) .

Biological Activity and Pharmacological Applications

Research indicates that this compound effectively alleviates urinary symptoms associated with BPH by relaxing smooth muscles. Studies have demonstrated that it exhibits significant selectivity for the α1A subtype compared to other subtypes (α1B and α1D), which contributes to its therapeutic efficacy while reducing side effects related to blood pressure regulation .

Case Studies

- Study on Urethral Contraction : In a study involving anesthetized rats, derivatives of this compound showed a strong suppressive activity for urethral contractions induced by phenylephrine administration. The compound produced a 50% suppressive effect at doses ranging from 0.5 to 60 µg/kg .

- Comparative Binding Affinity : Comparative studies revealed that the compound has a higher binding affinity for α1A-adrenoceptors than traditional antagonists like prazosin. This selectivity may lead to improved therapeutic profiles with fewer side effects .

Synthesis and Derivatives

Various synthetic pathways have been explored for creating derivatives of this compound. The trifluoroethyl substituent not only enhances binding affinity but also allows for modifications that can lead to new pharmacological agents with targeted activities.

| Compound Name | Molecular Formula | Key Features | Uniqueness |

|---|---|---|---|

| Silodosin | C21H27F3N3O4 | Selective α1A-adrenoceptor antagonist | Developed specifically for treating BPH |

| Alfuzosin | C19H23N3O4S | Non-selective α1-adrenoceptor antagonist | Broader receptor activity |

| Tamsulosin | C20H28N2O5S | Selective α1A-adrenoceptor antagonist | Different sulfonamide structure |

Eigenschaften

IUPAC Name |

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4H,5-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPUDOMDSLXWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626701 | |

| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751476-91-2 | |

| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.